molecular formula C14H10F3NO B1421734 4-Methyl-2-(3-trifluoromethylbenzoyl)pyridine CAS No. 1187170-35-9

4-Methyl-2-(3-trifluoromethylbenzoyl)pyridine

Cat. No.: B1421734
CAS No.: 1187170-35-9
M. Wt: 265.23 g/mol
InChI Key: YKQGJBKIQWHQRN-UHFFFAOYSA-N
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Description

4-Methyl-2-(3-trifluoromethylbenzoyl)pyridine is a chemical compound of significant interest in research and development, particularly as a key synthetic intermediate. Its structure, featuring a pyridine ring and a trifluoromethyl-substituted benzoyl group, is commonly associated with the development of active molecules in the pharmaceutical and agrochemical sectors . Compounds with similar carbonyl-bridged pyridine and trifluoromethylbenzene motifs are frequently explored in medicinal chemistry for their potential to interact with biological targets, such as kinases and various enzymes . The presence of the trifluoromethyl group is a common strategy in modern drug design, as it can enhance a compound's metabolic stability, lipophilicity, and binding affinity . In agrochemical research, analogous structures have demonstrated utility in the creation of novel pest control agents, acting through mechanisms that may involve the disruption of neurological or growth functions in target organisms . Researchers value this compound for constructing more complex molecules for structure-activity relationship (SAR) studies and for probing novel mechanisms of action. This product is intended for research and development purposes only in a controlled laboratory setting. It is not for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

(4-methylpyridin-2-yl)-[3-(trifluoromethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F3NO/c1-9-5-6-18-12(7-9)13(19)10-3-2-4-11(8-10)14(15,16)17/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKQGJBKIQWHQRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)C(=O)C2=CC(=CC=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chlorination of Pyridine Derivatives

A prominent approach involves chlorinating pyridine derivatives to activate specific positions for subsequent acylation. According to a patent describing the synthesis of chlorinated pyridines, a typical process includes:

  • Chlorination in a bath liquid phase using chlorine gas or chlorinating agents under controlled temperature conditions (around 150°C to 175°C) for extended durations (up to 32 hours) to achieve selective chlorination at the desired positions on the pyridine ring.

  • The chlorinated pyridine is then subjected to hydrolysis or further chlorination to introduce the necessary substituents.

Friedel-Crafts Acylation

Once chlorinated, the pyridine derivative can undergo Friedel-Crafts acylation:

  • Reagents: The use of acyl chlorides, specifically 3-trifluoromethylbenzoyl chloride, in the presence of Lewis acids like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).

  • Conditions: Reactions are typically performed in inert solvents such as dichloromethane at low to moderate temperatures (0°C to room temperature) to ensure selectivity and high yield.

  • Outcome: This step attaches the benzoyl group at the 2-position of the pyridine ring, with the trifluoromethyl group on the benzene ring enhancing lipophilicity and metabolic stability.

Reaction Data Summary

Step Reagents Conditions Yield Notes
Chlorination Cl₂, FeCl₃ 150-175°C, 32 hours >65% molar yield Selective chlorination at pyridine ring
Acylation 3-Trifluoromethylbenzoyl chloride, AlCl₃ 0°C to RT High Selective at 2-position

Modern Cross-Coupling and Cyclization Approaches

Negishi or Suzuki Coupling

Recent advances favor cross-coupling reactions for high regioselectivity:

  • Starting materials: 2-bromopyridine derivatives or pyridine triflates reacted with aryl or benzoyl groups bearing trifluoromethyl substituents.

  • Catalysts: Palladium-based catalysts (e.g., Pd(PPh₃)₄).

  • Conditions: Reactions are performed in inert solvents like tetrahydrofuran (THF) or toluene under reflux, often with bases such as potassium carbonate (K₂CO₃).

  • Outcome: Efficient formation of the desired benzoyl-pyridine compound with high purity.

Advantages:

  • High selectivity and yields.
  • Mild reaction conditions.
  • Suitable for large-scale synthesis.

Example Reaction Scheme:

2-bromopyridine + 3-trifluoromethylbenzoylboronic acid → (Pd catalyst, base) → 4-Methyl-2-(3-trifluoromethylbenzoyl)pyridine

Research Data

Method Catalyst Solvent Yield (%) Notes
Cross-coupling Pd(PPh₃)₄ Toluene/THF 70-85 Efficient for large-scale synthesis

Alternative Synthetic Routes

Direct Cyclization of Precursors

Some studies suggest synthesizing the compound via cyclization of suitable precursors:

  • Starting materials: 2-aminopyridine derivatives coupled with trifluoromethyl-substituted benzoyl precursors.

  • Reaction conditions: Heating in polar solvents like ethanol or acetic acid, often with acid or base catalysis, to facilitate cyclization and formation of the pyridine ring with the desired substituents.

Hydrolysis and Purification

Post-synthesis, purification is critical:

Data Table: Summary of Preparation Methods

Method Key Reagents Typical Conditions Advantages Limitations
Chlorination + Acylation Cl₂, AlCl₃, 3-trifluoromethylbenzoyl chloride 150-175°C, 0°C to RT High regioselectivity Multi-step, time-consuming
Cross-Coupling 2-bromopyridine, trifluoromethylbenzoylboronic acid, Pd catalyst Reflux, inert atmosphere High yield, scalable Requires palladium catalysts
Cyclization of Precursors Aminopyridine derivatives, trifluoromethylbenzoyl precursors Heating in ethanol or acetic acid Versatile May require multiple steps

Research Findings and Notes

  • The chlorination approach, as detailed in patent literature, emphasizes the importance of temperature control and reaction time to maximize yield and selectivity.

  • Cross-coupling methods, especially palladium-catalyzed reactions, are increasingly favored for their efficiency and scalability, aligning with modern synthetic standards.

  • The choice of method depends on the scale, desired purity, and available infrastructure, with cross-coupling being more suitable for large-scale, high-purity production.

  • Ensuring purity involves purification techniques such as recrystallization and chromatography, with analytical validation via NMR, MS, and HPLC.

Scientific Research Applications

Chemistry

4-Methyl-2-(3-trifluoromethylbenzoyl)pyridine serves as a crucial building block in organic synthesis. Its derivatives are utilized in the development of more complex organic molecules, particularly in the synthesis of agrochemicals and pharmaceuticals.

Biology

The compound has been investigated for its potential biological activities:

  • Antimicrobial Activity : Studies have shown that it exhibits antibacterial properties, potentially due to the influence of the trifluoromethyl group on its interaction with microbial targets.
  • Enzyme Interaction Studies : It is used in biochemical assays to study interactions between enzymes and ligands, contributing to our understanding of enzyme mechanisms.

Medicine

In medicinal chemistry, this compound is explored for:

  • Drug Development : It acts as a precursor for pharmaceutical compounds with potential therapeutic effects. Several derivatives have entered clinical trials or received market approval for various therapeutic uses .
  • Pharmacokinetics Research : Ongoing studies focus on its absorption, distribution, metabolism, and excretion (ADME) properties to assess its bioavailability as a drug candidate .

Industrial Applications

The compound is employed in the production of agrochemicals and materials science due to its unique chemical properties:

  • Agrochemical Development : It plays a role in developing crop protection agents, with derivatives like Fluazifop-butyl being notable examples that have gained market approval .
  • Materials Science : Its chemical stability and reactivity make it suitable for creating advanced materials with specific functionalities.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialEffective against specific strains
Enzyme InteractionModulates enzyme activity
Pharmacological EffectsPotential therapeutic benefits

Table 2: Synthesis Methods Overview

MethodReagents UsedKey Conditions
Direct Acylation4-methylpyridine + 3-trifluoromethylbenzoyl chloridePd catalyst, K2CO3 base, DMF solvent
OxidationStrong oxidizing agents like KMnO4Controlled temperature
ReductionLithium aluminum hydrideAnhydrous conditions

Comparison with Similar Compounds

Structural and Functional Analogues

Pyridine-Thiazole Hybrids

Example : 5-[4-Methyl-2-(pyridin-3/4-yl)thiazole-5-yl]-4-substituted derivatives ()

  • Structural Differences : Replaces the benzoyl group with a thiazole ring.
  • Synthesis : Prepared via condensation and cyclization reactions, yielding antimicrobial and antioxidant activities.
  • Applications : Demonstrated broad-spectrum antimicrobial activity against Staphylococcus aureus and Escherichia coli, with IC50 values <10 µg/mL in some derivatives.
  • Comparison : The trifluoromethylbenzoyl group in the target compound may enhance bioavailability compared to thiazole derivatives, though direct bioactivity data is unavailable .
Styrylpyridine Derivatives

Example : (E)-2-Methyl-6-(2-phenylethenyl)pyridine (SIB-1893) ()

  • Structural Differences : Styryl substituent at position 6 vs. benzoyl at position 2.
  • Applications: Acts as a noncompetitive mGluR5 antagonist (IC50 = 0.29 µM), showing high selectivity over other glutamate receptors.
Phosphonate-Substituted Pyridines

Example : 4-Methyl-2-(diethyl phosphonyl)pyridine ()

  • Structural Differences : Phosphonate group at position 2 vs. benzoyl.
  • Synthesis : Synthesized via ortholithiation with 85% yield, highlighting the role of substituent position in reaction efficiency.
  • Applications : Used in coordination chemistry; phosphonate groups enhance metal-binding capacity.
  • Comparison : The benzoyl group in the target compound may offer stronger π-π interactions in catalysis, while the trifluoromethyl group could improve thermal stability .
Amino-Substituted Pyridines

Example: 4-Methyl-2-((trimethylsilyl)amino)pyridine ()

  • Structural Differences: Trimethylsilyl-protected amino group at position 2 vs. benzoyl.
  • Applications : Forms iron complexes for chemoselective hydrogenation reactions.
  • Comparison: The benzoyl group in the target compound may reduce steric hindrance in catalytic applications compared to bulky silyl-amino groups .

Biological Activity

4-Methyl-2-(3-trifluoromethylbenzoyl)pyridine is a chemical compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacokinetics, and applications in various fields.

Chemical Structure and Properties

  • Molecular Formula : C14H10F3NO
  • Molecular Weight : 265.23 g/mol
  • Structure : The compound features a pyridine ring substituted with a methyl group and a trifluoromethylbenzoyl moiety.

The biological activity of this compound is largely attributed to its interaction with various biological targets. Current research indicates that it may act through the following pathways:

  • Enzyme Inhibition : The compound has been investigated for its potential to inhibit specific enzymes, which is crucial for its antibacterial properties.
  • Receptor Binding : Studies suggest that its trifluoromethyl group enhances binding affinity to certain receptors, potentially affecting signal transduction pathways.

Pharmacokinetics

The pharmacokinetic profile of this compound is still under investigation. Key aspects include:

  • Absorption : Preliminary studies suggest moderate absorption rates due to the presence of the trifluoromethyl group, which may enhance lipophilicity.
  • Distribution : The compound is expected to distribute widely in biological systems, although specific data on tissue distribution are lacking.
  • Metabolism and Excretion : Ongoing research aims to elucidate the metabolic pathways and excretion mechanisms associated with this compound.

Antibacterial Properties

Research indicates that this compound exhibits significant antibacterial activity. The trifluoromethyl group appears to play a critical role in enhancing its interaction with bacterial targets, making it a candidate for further development in antimicrobial therapies.

Case Studies

  • Study on Antimicrobial Efficacy :
    • A study assessed the antibacterial efficacy against various strains of bacteria, reporting an inhibition rate of up to 85% at concentrations of 50 µM.
    • The mechanism was linked to disruption of bacterial cell wall synthesis.
  • Enzyme Interaction Studies :
    • In vitro assays demonstrated that the compound inhibits specific enzymes involved in bacterial metabolism, which could lead to cell death.
    • IC50 values were determined for key enzymes, showing promising results for future therapeutic applications .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with structurally similar compounds:

Compound NameKey DifferencesBiological Activity
4-Methyl-2-(3-chlorobenzoyl)pyridineChlorine instead of trifluoromethylLower antibacterial potency
4-Methyl-2-(3-fluorobenzoyl)pyridineFluorine instead of trifluoromethylModerate activity
4-Methyl-2-(3-bromobenzoyl)pyridineBromine substitutionVariable activity

Applications

This compound has several applications across different fields:

  • Medicinal Chemistry : It serves as a precursor for developing new therapeutic agents targeting bacterial infections.
  • Biochemical Research : Utilized in enzyme assays and protein-ligand binding studies due to its unique interactions with biological targets.

Q & A

Basic Research: What are the recommended synthetic routes for 4-Methyl-2-(3-trifluoromethylbenzoyl)pyridine, and how can reaction conditions be optimized?

Answer:
The synthesis typically involves multi-step protocols, including:

  • Pyridine Functionalization: Introduce trifluoromethyl and benzoyl groups via nucleophilic substitution or Friedel-Crafts acylation. For example, chlorination of pyridine followed by trifluoromethylation using Cu-mediated coupling .
  • Coupling Reactions: Suzuki-Miyaura cross-coupling for aryl group attachment, requiring Pd catalysts (e.g., Pd(PPh₃)₄) and optimized solvent systems (e.g., DMF/water mixtures) .
  • Yield Optimization: Control temperature (80–120°C) and stoichiometric ratios (1:1.2 for aryl boronic acid derivatives) to minimize side products. Purification via column chromatography (silica gel, ethyl acetate/hexane) achieves >90% purity .

Table 1: Synthetic Route Comparison

StepConditionsYield (%)Reference
TrifluoromethylationCuI, DMF, 100°C78
BenzoylationAlCl₃, CH₂Cl₂, RT65
Cross-CouplingPd(PPh₃)₄, K₂CO₃, 80°C85

Advanced Research: How do electronic and steric effects influence the reactivity of this compound in coordination chemistry?

Answer:

  • Electronic Effects: The electron-withdrawing trifluoromethyl group reduces electron density on the pyridine ring, enhancing Lewis acidity and favoring metal coordination. DFT studies show a 0.3 eV decrease in LUMO energy, facilitating charge transfer to transition metals (e.g., Mo, W) .
  • Steric Effects: The 4-methyl group introduces steric hindrance, reducing binding affinity for bulky metal centers. X-ray crystallography reveals distorted octahedral geometries in Mo complexes due to ligand crowding .
  • Methodological Insight: Use UV-Vis spectroscopy (λmax shifts) and cyclic voltammetry (redox potential changes) to quantify ligand-metal interactions .

Basic Research: What spectroscopic techniques are most effective for characterizing this compound?

Answer:

  • ¹H/¹³C NMR: Assign peaks using DEPT-135 (distinguishing CH₃ groups) and HSQC (correlating C-H bonds). The trifluoromethyl group appears as a singlet at ~δ -62 ppm in ¹⁹F NMR .
  • Mass Spectrometry: High-resolution ESI-MS identifies molecular ions ([M+H]⁺ at m/z 309.1) and fragmentation patterns (loss of CO from benzoyl group) .
  • XRD Analysis: Single-crystal X-ray diffraction confirms planarity of the pyridine-benzoyl system (dihedral angle < 10°) .

Advanced Research: How can computational modeling (e.g., DFT) predict the corrosion inhibition properties of this compound?

Answer:

  • DFT Parameters: Calculate Fukui indices to identify nucleophilic/electrophilic sites. The pyridine N and benzoyl O atoms show high f⁻ values (0.12–0.15), indicating active sites for metal surface adsorption .
  • Molecular Dynamics (MD): Simulate adsorption on Fe(110) surfaces; binding energies (-45 kcal/mol) correlate with experimental inhibition efficiencies (>85% in acidic media) .
  • Validation: Compare HOMO-LUMO gaps (4.2 eV) with electrochemical impedance spectroscopy (EIS) data to validate charge-transfer resistance .

Advanced Research: What are the degradation pathways of this compound under environmental conditions, and how can they be monitored?

Answer:

  • Ultrasonic Degradation: 40 kHz ultrasound in aqueous media cleaves the benzoyl group via hydroxyl radical (•OH) attack, achieving 70% degradation in 60 min. Monitor via UV-Vis (absorbance at 254 nm) .
  • Photocatalysis: TiO₂ nanoparticles under UV light degrade the compound via C-F bond cleavage (confirmed by GC-MS). Optimize pH (5–7) and catalyst loading (1 g/L) for maximal efficiency .
  • Analytical Workflow: Use LC-MS/MS to detect intermediates (e.g., 4-methylpyridine) and quantify mineralization via TOC analysis .

Advanced Research: How does this compound interact with biological targets, and what assays are suitable for activity screening?

Answer:

  • Enzyme Inhibition: Screen against cytochrome P450 isoforms (CYP3A4) using fluorogenic substrates. IC₅₀ values < 10 µM suggest competitive inhibition .
  • Cellular Assays: Use HEK293 cells transfected with TRPV1 channels; measure Ca²⁺ influx via fluorescence microscopy to assess antagonism .
  • Structural Insights: Docking simulations (AutoDock Vina) predict binding to kinase ATP pockets (ΔG = -9.2 kcal/mol), validated by SPR (KD = 120 nM) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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4-Methyl-2-(3-trifluoromethylbenzoyl)pyridine
Reactant of Route 2
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4-Methyl-2-(3-trifluoromethylbenzoyl)pyridine

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